4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol
CAS No.:
Cat. No.: VC17707715
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H20N2O |
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Molecular Weight | 172.27 g/mol |
IUPAC Name | 4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |
Standard InChI | InChI=1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3 |
Standard InChI Key | AVMGZLIPMMPDPZ-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCCC1(C(C)CN)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol defines its core structure:
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A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with both a hydroxyl (-OH) group and a 1-aminopropan-2-yl group (-CH(NH₂)CH₃).
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A methyl (-CH₃) group at the 3-position of the piperidine ring .
The molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol . Key structural features include:
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Stereochemistry: The 4-position’s substituents create two stereocenters, suggesting potential enantiomeric forms.
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Hydrogen-bonding capacity: The hydroxyl and amine groups enable interactions with biological macromolecules or solvents.
Comparative analysis with the closely related compound 2-[(2-methylpiperidin-4-yl)amino]propan-1-ol (PubChem CID 164646043) reveals similarities in molecular weight (172.27 g/mol) and functional groups but differences in substituent positioning .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol is documented, analogous piperidine derivatives are synthesized via:
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Reductive Amination: Reaction of ketones or aldehydes with amines followed by reduction. For example, lithium aluminium hydride (LiAlH₄) reduces nitriles to amines, as seen in the synthesis of 1-(2-aminoethyl)piperidin-4-ol .
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Nucleophilic Substitution: Piperidine rings are functionalized via alkylation or arylation at nitrogen or carbon centers.
A hypothetical route for 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol could involve:
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Step 1: Protection of the piperidine nitrogen.
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Step 2: Grignard addition to introduce the methyl group at position 3.
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Step 3: Hydroxylation and aminopropylation at position 4 via nucleophilic substitution.
Reactivity
The compound’s reactivity is governed by:
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Hydroxyl group: Participates in esterification, etherification, or hydrogen bonding.
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Amine group: Engages in Schiff base formation, acylation, or coordination with metal ions.
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Piperidine ring: Susceptible to ring-opening under strong acidic or oxidative conditions.
Physicochemical Properties
Key properties inferred from structural analogs :
Property | Value/Description |
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Molecular Weight | 172.27 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | High in polar solvents (e.g., water, ethanol) |
LogP (Partition Coefficient) | Estimated 1.65 (indicating moderate lipophilicity) |
pKa | ~9.5 (amine), ~14–16 (hydroxyl) |
Experimental data for 1-(2-aminoethyl)piperidin-4-ol (a structural analog) shows:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (based on ):
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δ 1.40–1.70 ppm: Piperidine ring protons.
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δ 2.21–2.64 ppm: Methyl and aminopropyl protons.
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δ 3.37–3.44 ppm: Hydroxyl-proximal protons.
Mass Spectrometry
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Molecular Ion Peak: m/z 172.27 (M⁺).
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Fragmentation: Loss of H₂O (-18 Da) or NH₃ (-17 Da).
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